2,6-Dihydroxy-4-methylquinoline
Description
Significance of Quinoline (B57606) Derivatives in Research
Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the structural core for a vast array of derivatives. These derivatives are of paramount importance in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. researchgate.netorientjchem.org Historically, quinoline-based compounds have been at the forefront of therapeutic advancements, with notable examples including quinine (B1679958) and chloroquine (B1663885) for the treatment of malaria. rsc.org
The versatility of the quinoline scaffold allows for the synthesis of a diverse range of molecules with varied pharmacological properties. orientjchem.org Researchers have successfully developed quinoline derivatives that exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. orientjchem.orgijppronline.com This broad range of bioactivity has solidified the quinoline nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org The ability to modify the quinoline structure at various positions enables chemists to fine-tune the properties of these compounds, leading to the development of novel therapeutic agents. orientjchem.orgresearchgate.net
Overview of 2,6-Dihydroxy-4-methylquinoline Research Focus
Within the extensive family of quinoline derivatives, this compound (C₁₀H₉NO₂) has garnered specific interest. Its structure, featuring hydroxyl groups at positions 2 and 6 and a methyl group at position 4, makes it a subject of diverse scientific inquiry.
Current research on this compound is multifaceted, exploring its fundamental chemical properties, potential biological activities, and applications in materials science. ontosight.aibohrium.com A significant area of investigation is its synthesis and characterization, with studies focusing on efficient synthetic routes to obtain the compound.
Furthermore, the compound's potential biological activities are a major research driver. ontosight.ai Studies have begun to explore its antimicrobial and anticancer properties. ontosight.ai The presence of hydroxyl groups suggests the potential for antioxidant activity and the ability to interact with biological targets through hydrogen bonding. bohrium.com
In addition to its biological potential, this compound is being investigated for its photophysical properties and potential applications in optoelectronics and photovoltaic technologies. bohrium.comresearchgate.net Researchers are exploring how the compound's molecular structure influences its absorption and emission of light, which could lead to its use in developing new materials for electronic devices. bohrium.com A comprehensive investigation into the spectral, electronic structure, bonding, and reactivity of the molecule is also underway to understand its potential as a nonlinear optical material. bohrium.com
Table 1: Key Research Areas for this compound
| Research Area | Focus of Investigation | Potential Applications |
| Chemical Synthesis | Development of efficient and high-yield synthetic pathways. | Facilitates further research and potential large-scale production. |
| Biological Activity | Evaluation of antimicrobial, and anticancer properties. ontosight.ai | Development of new therapeutic agents. |
| Materials Science | Study of photophysical and optoelectronic properties. bohrium.com | Applications in photovoltaic technologies and nonlinear optics. bohrium.combohrium.com |
| Structural Analysis | Investigation of spectral, electronic, and bonding characteristics. bohrium.com | Fundamental understanding of the molecule's reactivity and properties. |
Properties
IUPAC Name |
6-hydroxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWJMEZPVTZSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344907 | |
| Record name | 2,6-Dihydroxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34982-01-9 | |
| Record name | 2,6-Dihydroxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34982-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2,6 Dihydroxy 4 Methylquinoline
Established Synthetic Pathways
The construction of the 2,6-dihydroxy-4-methylquinoline scaffold can be achieved through several strategic approaches, each with its own set of reagents, conditions, and outcomes.
Cyclization Reactions
Cyclization reactions represent a fundamental approach to constructing the quinoline (B57606) core. These methods typically involve the condensation of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent, followed by an intramolecular ring closure.
One of the classic methods adaptable for this synthesis is the Conrad-Limpach synthesis . This reaction involves the condensation of an arylamine with a β-ketoester. iipseries.org Depending on the reaction conditions, either a 4-quinolone or a 2-quinolone can be formed. preprints.org For the synthesis of this compound, a suitably substituted aniline would be reacted with ethyl acetoacetate (B1235776).
The Doebner-von Miller reaction is another versatile method that utilizes an α,β-unsaturated carbonyl compound, generated in situ from glycerol (B35011) or other precursors, which then reacts with an aniline in the presence of an acid catalyst and an oxidizing agent. rsc.org The reaction is often exothermic and can be challenging to control. rsc.org
The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. iipseries.orgrsc.org While not a direct route to the target molecule, the resulting carboxylic acid could potentially be decarboxylated.
A notable cyclization approach involves the use of polyphosphoric acid (PPA) as a catalyst under controlled heating (140–160°C) to facilitate the ring closure.
Demethylation Approaches of Methoxyquinolines
A common and effective strategy for synthesizing this compound involves the demethylation of a corresponding methoxy-substituted quinoline precursor. This approach is advantageous as the methoxy (B1213986) groups can act as protecting groups during the synthesis of the quinoline ring, preventing unwanted side reactions.
A key precursor for this method is 4-methyl-2-hydroxy-6-methoxyquinoline. The demethylation of this compound to yield this compound has been reported with a yield of approximately 81% under optimized conditions. Boron tribromide (BBr₃) is a powerful and selective reagent for cleaving aryl methyl ethers to the corresponding phenols without disrupting the quinoline core. The use of 3 equivalents of BBr₃ in dichloromethane (B109758) for 18 hours has been shown to be effective, resulting in high yields and purity.
Another demethylation technique involves the use of a thiolate anion, which can lead to regioisomeric products depending on the specific methoxyquinoline used. nih.gov
Condensation Reactions
Condensation reactions are at the heart of many quinoline syntheses. ontosight.ai For instance, the Conrad-Limpach synthesis relies on the initial condensation of an aniline with a β-ketoester to form a Schiff base or an enamine, which then undergoes thermal or acid-catalyzed cyclization. iipseries.orgpreprints.org
The reaction of isatoic anhydride (B1165640) with the sodium enolate of ethyl acetoacetate in warm N,N-dimethylacetamide is a two-step process that results in the formation of substituted quinolines. beilstein-journals.org This method has been shown to be tolerant of various substituents on the aniline ring. beilstein-journals.org
Hydroxylation Techniques of Quinoline Precursors
Direct hydroxylation of a pre-formed quinoline ring is another synthetic avenue. ontosight.ai This can be achieved through various methods, including microbial metabolism. For example, some microorganisms are capable of hydroxylating quinoline derivatives at specific positions. semanticscholar.org While not a widely used synthetic method in the laboratory for this specific compound, it represents a potential green chemistry approach.
More conventional chemical hydroxylation methods can also be employed. For instance, oxidative demethylation using potassium peroxodisulfate (K₂S₂O₈) can convert a methoxyquinoline to a dihydroxyquinoline derivative.
Solid Acid Hydrolysis
An environmentally friendly approach to producing dihydroxy-aromatic compounds involves solid acid-catalyzed hydrolysis. A patented method for the synthesis of 2,6-dihydroxytoluene from 2,6-diaminotoluene (B122827) using a composite solid acid catalyst offers insights that could be applicable to quinoline systems. google.com This process utilizes a fixed-bed reactor where the amino-substituted precursor and deionized water are passed over the catalyst at high temperatures (200–250°C). This method avoids the use of corrosive liquid acids like hydrochloric or sulfuric acid and allows for catalyst reuse.
Comparative Analysis of Synthetic Protocols
Each of the described synthetic methodologies for this compound possesses distinct advantages and disadvantages, making the choice of protocol dependent on factors such as desired yield, purity, scalability, and environmental impact.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reported Yield |
| Cyclization (Conrad-Limpach) | Substituted aniline, Ethyl acetoacetate | High temperature or strong acid | Versatile, well-established | Can produce regioisomers, harsh conditions | Varies |
| Demethylation of Methoxyquinoline | 4-methyl-2-hydroxy-6-methoxyquinoline | Boron tribromide (BBr₃) | High yield and purity, selective | BBr₃ is corrosive and moisture-sensitive | ~81-86% |
| Condensation (from Isatoic Anhydride) | Isatoic anhydride, Ethyl acetoacetate | Sodium hydroxide, N,N-dimethylacetamide | Tolerant of various substituents | Two-step process | Good |
| Solid Acid Hydrolysis | 2,6-Diamino-4-methylquinoline (hypothetical) | Composite solid acid catalyst, high temp. | Environmentally friendly, catalyst is reusable | Requires specialized equipment (fixed-bed reactor) | High conversion (95%) reported for analogous toluene (B28343) synthesis |
Interactive Data Table: Comparison of Synthetic Protocols
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reported Yield |
|---|---|---|---|---|---|
| Cyclization (Conrad-Limpach) | Substituted aniline, Ethyl acetoacetate | High temperature or strong acid | Versatile, well-established | Can produce regioisomers, harsh conditions | Varies |
| Demethylation of Methoxyquinoline | 4-methyl-2-hydroxy-6-methoxyquinoline | Boron tribromide (BBr₃) | High yield and purity, selective | BBr₃ is corrosive and moisture-sensitive | ~81-86% |
| Condensation (from Isatoic Anhydride) | Isatoic anhydride, Ethyl acetoacetate | Sodium hydroxide, N,N-dimethylacetamide | Tolerant of various substituents | Two-step process | Good |
| Solid Acid Hydrolysis | 2,6-Diamino-4-methylquinoline (hypothetical) | Composite solid acid catalyst, high temp. | Environmentally friendly, catalyst is reusable | Requires specialized equipment (fixed-bed reactor) | High conversion (95%) reported for analogous toluene synthesis |
The demethylation of methoxyquinolines stands out as a highly efficient method for obtaining pure this compound. While cyclization reactions are fundamental, they can sometimes lead to mixtures of products and require harsh conditions. preprints.orgrsc.org The condensation reaction using isatoic anhydride offers a good alternative with tolerance for functional groups. beilstein-journals.org The solid acid hydrolysis approach, though not yet explicitly reported for this specific quinoline, presents a promising green alternative for large-scale production, minimizing waste and avoiding hazardous liquid acids.
Yield and Purity Optimization
Optimizing the yield and purity of this compound is critical for its use in further research and applications. The choice of synthetic method plays a significant role in these outcomes. For instance, the Conrad-Limpach method using 3,5-Dimethoxyaniline as a starting material has been reported to achieve a high yield of 86% and a purity exceeding 99%. In contrast, a synthesis involving solid acid hydrolysis of 2,6-diamino-4-methylquinoline resulted in a yield of 89% but with a lower purity of 93%.
Post-synthesis purification is a crucial step for achieving high purity. Column chromatography using silica (B1680970) gel with a hexane:ethyl acetate (B1210297) gradient is an effective method for purifying the compound. The progress of the reaction and the purity of the final product can be monitored using techniques such as Thin-Layer Chromatography (TLC) and validated through High-Performance Liquid Chromatography (HPLC) or melting point analysis.
| Method | Starting Materials | Catalyst/Reagent | Yield | Purity |
|---|---|---|---|---|
| Conrad-Limpach | 3,5-Dimethoxyaniline | BBr₃ | 86% | >99% |
| Solid Acid Hydrolysis | 2,6-Diamino-4-methylquinoline | Sulfonated zirconia | 89% | 93% |
| Demethylation | 4-methyl-2-hydroxy-6-methoxyquinoline | Not Specified | ~81% | Not Specified |
Scalability for Research Applications
The ability to scale up the synthesis of this compound is essential for its broader application in research. The Conrad-Limpach method has been noted for its potential for industrial scale-up, while methods like Suzuki Coupling are more suited for laboratory-scale synthesis. A pilot-scale synthesis has been demonstrated using solid acid hydrolysis, where a composite solid acid catalyst like sulfonated zirconia replaces traditional liquid acids. This method, conducted in a fixed-bed reactor with a 1:1.5–1:10 mass ratio of 2,6-diamino-4-methylquinoline to deionized water at 200–250°C, achieved a 95% conversion rate and allowed the catalyst to be reused up to six times without significant loss of activity.
Green Chemistry Principles in Quinoline Synthesis
The synthesis of quinoline derivatives has traditionally involved harsh reaction conditions, hazardous solvents, and high temperatures, leading to environmental concerns. tandfonline.comnih.gov Consequently, there is a significant shift towards adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic protocols. ijpsjournal.comtandfonline.com These modern approaches focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable resources. tandfonline.comresearchgate.net
Key strategies in the green synthesis of quinolines include the use of eco-friendly solvents like water and ethanol, which are non-toxic and biodegradable. tandfonline.comresearchgate.net The development of one-pot, multi-component reactions is another cornerstone of green quinoline synthesis, as these methods often reduce reaction times and the generation of byproducts. tandfonline.comnih.gov The use of efficient and reusable catalysts, such as nanocatalysts, p-toluenesulfonic acid (p-TSA), and ceric ammonium (B1175870) nitrate (B79036) (CAN), further enhances the green credentials of these synthetic routes. tandfonline.comresearchgate.netnih.gov These catalysts can lead to high yields in shorter reaction times under milder conditions. nih.gov For example, the use of nanocatalysts has been shown to be an effective alternative for the efficient synthesis of quinolines. nih.gov
Derivatization and Analog Synthesis Strategies
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules and analogs. Its functional groups are amenable to various chemical transformations, allowing for systematic structural modifications.
Functional Group Modifications for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. The hydroxyl and methyl groups on the this compound ring, as well as the aromatic core itself, provide multiple points for modification.
The hydroxyl groups can undergo oxidation to form quinones or can be alkylated or acylated to explore the impact of steric and electronic changes. The aromatic ring can undergo electrophilic substitution reactions to introduce a variety of substituents. SAR studies on related quinoline scaffolds have shown that the introduction of different functional groups can significantly impact their biological profiles. researchgate.netscience.gov For example, modifications to the phenol (B47542) ring of quinoline structures, such as the addition of small hydrophobic moieties like methyl groups or fluorine, have been explored. scispace.com Furthermore, the installation of various carboxylic acid derivatives has been shown to be a viable strategy for creating diverse analogs. scispace.com
Exploration of Substituent Effects
The electronic properties, lipophilicity, and receptor-binding affinities of quinoline derivatives can be finely tuned by the introduction of different substituents. researchgate.net SAR studies have demonstrated that adding electron-donating groups (EDGs) such as -CH₃, -OCH₃, and -OH, or electron-withdrawing groups (EWGs) like -Cl, -F, -NO₂, and -CF₃ can enhance these properties. researchgate.net
Advanced Spectroscopic Characterization of 2,6 Dihydroxy 4 Methylquinoline
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides critical insights into the molecular structure and bonding of 2,6-Dihydroxy-4-methylquinoline.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum confirms the presence of its key structural features. The characteristic absorption bands are assigned to specific vibrational modes within the molecule.
A significant feature in the FT-IR spectrum is the broad band observed in the range of 3200–3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C=N stretching vibration within the quinoline (B57606) ring system is typically observed around 1600 cm⁻¹. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra, and these often show good agreement with experimental data, helping to resolve any discrepancies that may arise from factors like hydrogen bonding or steric effects.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3200–3500 | O-H stretching | |
| ~1600 | C=N stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. Computational studies, often employing DFT methods, are used to calculate the theoretical Raman spectra, which are then compared with the experimental results for a comprehensive analysis. researchgate.net This comparative approach aids in the precise assignment of vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy of this compound provides information about the chemical environment of the protons. The methyl group protons typically appear as a singlet in the upfield region of the spectrum, around δ 2.4–2.6 ppm. The aromatic protons of the quinoline ring system resonate in the downfield region, generally between δ 6.8 and 8.2 ppm. The chemical shifts of these protons can be influenced by the presence of the hydroxyl and methyl substituents on the ring. uncw.edu
Table 2: ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) | Reference |
| Methyl Protons | 2.4–2.6 | |
| Aromatic Protons | 6.8–8.2 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbon atoms of the quinoline ring, particularly those bearing the hydroxyl groups, are expected to resonate in the downfield region of the spectrum, typically between δ 150–170 ppm. The methyl carbon will appear in the upfield region. The exact chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| Quinoline Carbons (C-OH, C=O) | 150–170 | |
| Methyl Carbon | ~20-30 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. uzh.ch For this compound, the observed absorption bands are typically due to π → π* and n → π* transitions. uzh.chresearchgate.net
The π → π* transitions, which involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are generally intense and occur in molecules with conjugated systems like the quinoline ring. uzh.ch The n → π* transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals and are usually less intense. uzh.ch
Studies have shown that the absorption spectrum of this compound can be influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.netbohrium.com Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), indicating alterations in the energy levels of the electronic states. researchgate.net For instance, a bathochromic shift (shift to longer wavelength) with increasing solvent polarity suggests that the excited state is more polar than the ground state. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic transitions and show good agreement with experimental data. researchgate.netresearchgate.net One study reported a UV-Visible absorption peak at 324.27 nm resulting from HOMO-5 → LUMO and HOMO-4 → LUMO electronic transitions. researchgate.net
Table 4: Electronic Transitions in this compound
| Transition Type | Description | Reference |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | uzh.chresearchgate.net |
| n → π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. | uzh.chresearchgate.net |
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
The precise determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount for understanding its physical and chemical properties. X-ray diffraction (XRD) is the definitive technique for elucidating such structures. However, a comprehensive single-crystal XRD analysis for this compound is not extensively documented in the surveyed scientific literature.
Despite the absence of detailed crystallographic data, computational studies and analysis of related quinoline structures provide valuable insights into the potential solid-state arrangement of this compound. Theoretical models suggest the presence of significant intermolecular interactions that dictate the packing of the molecules in the crystal lattice. These interactions are expected to include hydrogen bonding involving the hydroxyl groups and the quinoline nitrogen, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. One analysis of a related compound indicated π-π stacking interactions with a distance of approximately 3.7 Å, a common feature in the crystal engineering of planar aromatic molecules. researchgate.net The presence of both hydrogen bond donors (-OH) and acceptors (N, =O) within the same molecule suggests the likelihood of forming robust, multidimensional networks in the solid state. Further experimental work involving single-crystal growth and subsequent XRD analysis is necessary to definitively determine the crystal system, space group, and precise atomic coordinates of this compound.
Advanced Spectroscopic Techniques for Photophysical Behavior
The photophysical behavior of this compound, particularly its response to different solvent environments, has been the subject of detailed spectroscopic investigation. These studies utilize techniques such as UV-visible absorption and fluorescence spectroscopy to probe the electronic transitions and de-excitation pathways of the molecule.
A key aspect of the photophysical characterization of this compound is its solvatochromism, which is the change in the position of its absorption and emission spectral bands with a change in the polarity of the solvent. This phenomenon provides critical information about the change in the electronic distribution and dipole moment of the molecule upon excitation from the ground state to the excited state.
Recent research by Joshi et al. (2025) provides a comprehensive analysis of the photophysical properties of this compound in various solvents. researchgate.net Their findings indicate that the molecule exhibits a significant bathochromic (red) shift in its fluorescence spectrum as the solvent polarity increases. This shift is indicative of a more polar excited state compared to the ground state and suggests the occurrence of intramolecular charge transfer (ICT) upon excitation.
The study determined the ground state (µg) and excited state (µe) dipole moments using various solvatochromic models, including the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations. The experimental ground state dipole moment was found to be in close agreement with the theoretical value computed using Density Functional Theory (DFT). A consistent observation was that the excited state dipole moment is significantly higher than the ground state dipole moment, confirming the charge transfer character of the excited state. researchgate.net
The absorption and fluorescence spectral data for this compound in a range of solvents with varying polarities are summarized in the table below.
| Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |
| Dioxane | 345 | 390 | 3584 |
| Chloroform | 348 | 405 | 4412 |
| Ethyl Acetate (B1210297) | 347 | 410 | 4893 |
| Acetonitrile | 348 | 425 | 5874 |
| Methanol | 350 | 435 | 6345 |
Computational Chemistry and Molecular Modeling Investigations of 2,6 Dihydroxy 4 Methylquinoline
Quantum Chemical Studies
Quantum chemical studies, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 2,6-Dihydroxy-4-methylquinoline. These studies provide a detailed understanding of the molecule's electronic structure and its inherent properties.
Density Functional Theory (DFT) for Optimized Structures
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized molecular geometry of this compound. Specifically, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been utilized to explore the molecule's structure. researchgate.netrsc.org These calculations are fundamental for subsequent analyses as they provide the most stable conformation of the molecule, which is essential for accurately predicting other properties. The process involves finding the minimum energy structure on the potential energy surface. science.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. rsc.org
For this compound, the calculated HOMO and LUMO energies are -6.2056 eV and -1.2901 eV, respectively. researchgate.net The energy gap (ΔE) is therefore 4.9155 eV. This relatively large energy gap suggests good stability and lower reactivity. researchgate.net The HOMO is the region from which an electron is most likely to be donated, indicating the site for electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating the site for nucleophilic attack. Analysis of the FMOs indicates that charge transfer occurs within the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2056 |
| LUMO | -1.2901 |
| Energy Gap (ΔE) | 4.9155 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular charge transfer (ICT) and the stability of the molecule. researchgate.netuni-muenchen.de
Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. The MEP map uses a color-coded scale to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, MEP analysis helps in identifying the electron-rich and electron-deficient areas. researchgate.net The hydroxyl groups and the nitrogen atom in the quinoline (B57606) ring are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic interactions. Conversely, the hydrogen atoms and regions around the carbon framework may exhibit positive potential. This visual representation of reactivity complements the insights gained from FMO analysis. researchgate.netrsc.org
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials have applications in various fields of photonics and optoelectronics. Computational methods are used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net A high β value is indicative of significant NLO response.
For this compound, the first-order hyperpolarizability has been computed to assess its potential as an NLO material. researchgate.net These calculations often involve DFT methods and provide insights into how the molecule's electronic structure responds to an external electric field. dtic.mil The calculated NLO properties suggest that this compound could be a candidate for further investigation in the field of NLO materials. researchgate.net
Topological Analyses (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide detailed information about chemical bonding and non-covalent interactions within a molecule. researchgate.netdntb.gov.ua
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs. These analyses offer a clear depiction of the bonding pattern in this compound. researchgate.netijasret.com
Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, one can distinguish between attractive and repulsive interactions. For this compound, RDG analysis can reveal the nature and strength of intramolecular hydrogen bonding involving the hydroxyl groups. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Computational studies have explored the interaction of this compound with several key biological targets implicated in various diseases. These targets include bacterial enzymes and proteins involved in cancer progression.
DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing the topological state of DNA during replication and transcription. nih.govresearchgate.net Their inhibition leads to bacterial cell death, making them validated targets for antibacterial agents. nih.govresearchgate.net this compound has been identified as a potential inhibitor of both DNA gyrase and topoisomerase IV, suggesting its potential as a dual-action antibacterial compound. nih.gov The quinolone class of antibacterials is known to target these enzymes by trapping the enzyme-DNA complexes, which ultimately leads to the release of double-strand DNA breaks. nih.gov
Cyclin-Dependent Kinase 4/6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their overactivation is a common feature in many cancers, including breast cancer. nih.govsemanticscholar.orgplos.org Consequently, inhibitors of CDK4/6 are important therapeutic agents. semanticscholar.orgdntb.gov.ua Through virtual screening and molecular docking studies, this compound has been investigated as a potential inhibitor of CDK4/6. nih.govsemanticscholar.orgresearchgate.net
Histone Deacetylase 6 (HDAC6): Histone deacetylases are a class of enzymes that play a crucial role in gene expression and regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents. nih.gov Computational studies have explored the potential of quinoline derivatives to inhibit HDACs, including HDAC6, which is a target for multiple myeloma. nih.govsemanticscholar.org
Leucine Aminopeptidase: While the provided sources focus heavily on the other targets, Leucine Aminopeptidase is a known therapeutic target for various diseases, and computational methods are frequently used to identify inhibitors. However, specific molecular docking studies of this compound with this enzyme were not detailed in the provided search results.
Molecular docking simulations provide insights into the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific molecular interactions between the ligand and the protein's active site residues.
In studies involving CDK4/6, a consensus docking approach, which utilizes multiple docking algorithms, has been employed to improve the accuracy of predicting binding affinity and poses. nih.govsemanticscholar.org This method helps in identifying the most favorable binding conformations with the lowest binding energy. nih.govsemanticscholar.org For instance, in a large-scale virtual screening against CDK4/6, compounds were selected based on their consensus docking scores for further analysis. nih.govdntb.gov.ua
The interactions observed for potential inhibitors with CDK4/6 often involve a network of hydrogen bonds and hydrophobic interactions. For example, simulations have highlighted that aliphatic portions of a ligand can form hydrophobic interactions with residues like VAL91, LEU142, and VAL87 in the CDK4/6 binding pocket. semanticscholar.org Cationic interactions with acidic residues such as ASP153 have also been noted as potentially crucial for binding affinity. semanticscholar.org
Table 1: Example of Molecular Docking Results for a Quinoline Derivative with CDK4/6
| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Example-1 | -9.99 | ASP153 | Cationic Interaction |
| VAL91, LEU142, VAL87 | Hydrophobic |
This table is a representative example based on typical findings in molecular docking studies and does not represent specific results for this compound from the provided text.
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. These simulations are crucial for assessing the stability of the predicted binding pose.
MD simulations, often run for hundreds of nanoseconds, are used to evaluate the structural stability of ligand-protein complexes. nih.govsemanticscholar.orgdntb.gov.ua Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD: This metric measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and the ligand remains stably bound. semanticscholar.org
RMSF: This metric indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site residues suggest that the ligand has a stabilizing effect on the protein. semanticscholar.org
Studies on CDK4/6 inhibitors have shown that promising compounds form stable complexes that maintain the integrity of the protein's fold. nih.govsemanticscholar.org These stable complexes are often characterized by lower RMSD and RMSF values throughout the simulation. semanticscholar.org
MD simulations also allow for a detailed analysis of the ligand's conformation and the persistence of intermolecular interactions within the binding pocket. semanticscholar.org
Analysis of the trajectory from an MD simulation can reveal the dynamic nature of hydrogen bonds, hydrophobic contacts, and other interactions. semanticscholar.org For a ligand to be considered a stable binder, key interactions identified in docking should persist for a significant portion of the simulation time. semanticscholar.org
The Solvent Accessible Surface Area (SASA) is another important parameter derived from MD simulations. nih.govsemanticscholar.org A lower SASA value for the ligand-protein complex compared to the unbound protein indicates that the ligand is well-buried within the binding site and has good compatibility with it. nih.govsemanticscholar.org Furthermore, binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, can be performed on the MD trajectory to provide a more accurate estimation of the binding affinity. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. srmist.edu.inresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. researchgate.net
A QSAR model is typically represented by an equation where the biological activity is a function of various physicochemical or structural parameters, known as descriptors. srmist.edu.innih.gov These descriptors can be categorized as:
Lipophilic parameters: Such as the partition coefficient (log P). srmist.edu.in
Electronic parameters: Such as the Hammett constant and dipole moment. srmist.edu.in
Steric parameters: Such as Taft's constant. srmist.edu.in
The process of developing a QSAR model involves several steps:
Data Set Preparation: A series of compounds with known biological activities is collected. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net The dataset is typically divided into a training set for model development and a test set for validation. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is assessed using various statistical metrics, such as the correlation coefficient (r²). nih.gov
For quinoline derivatives, QSAR studies have been performed to explore their antifungal and antitubercular activities. researchgate.netnih.gov These studies have indicated that properties like lipophilicity can have a significant influence on the biological activity. researchgate.net A robust QSAR model can guide the rational design and synthesis of new quinoline derivatives with potentially enhanced activity. nih.gov
2D-QSAR Methodologies
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach relies on molecular descriptors, which are numerical values that characterize the structural, physicochemical, and topological properties of a molecule.
While specific 2D-QSAR models for this compound are not widely published, the methodology has been successfully applied to other quinoline derivatives to design novel antitubercular and anticancer agents. scholarsresearchlibrary.comimist.ma A typical 2D-QSAR study on derivatives of this compound would involve synthesizing a library of analogues with varied substituents. For each analogue, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various electronic and topological indices would be calculated. imist.maplos.org
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links these descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC50). scholarsresearchlibrary.complos.org The resulting equation can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. The statistical robustness of the model is typically validated using parameters like the coefficient of determination (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²) for an external test set. scholarsresearchlibrary.com
Table 1: Illustrative Example of Data for a 2D-QSAR Study This table is a hypothetical representation of the data structure for a 2D-QSAR analysis of this compound analogues.
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | pIC50 (-log(IC50)) |
| DHQ-01 | -H | -H | 175.18 | 1.8 | 5.2 |
| DHQ-02 | -Cl | -H | 209.63 | 2.5 | 5.8 |
| DHQ-03 | -F | -H | 193.17 | 2.0 | 5.5 |
| DHQ-04 | -H | -CH3 | 189.21 | 2.2 | 5.4 |
| DHQ-05 | -H | -OCH3 | 205.21 | 1.9 | 5.6 |
3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) extends upon 2D-QSAR by considering the three-dimensional properties of molecules. This method provides a more detailed understanding of how the shape and electronic properties of a compound influence its interaction with a biological target. Key 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). dovepress.com
For this compound, a 3D-QSAR study would require the 3D alignment of a set of its derivatives within a grid. CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. dovepress.com These field values are then correlated with biological activity using PLS analysis. The results are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. tandfonline.com For instance, a contour map might show that a bulky, electropositive group at a certain position on the quinoline ring enhances binding to the target protein. nih.gov Such insights are invaluable for rational drug design.
Numerous 3D-QSAR studies on other quinoline derivatives have successfully guided the design of potent inhibitors for targets like HIV-1 integrase and human dihydroorotate (B8406146) dehydrogenase (hDHODH). tandfonline.comnih.govresearchgate.net These studies demonstrate the power of 3D-QSAR to generate statistically significant models, often with high predictive power (q² > 0.6, r² > 0.9). nih.gov
Table 2: Typical Statistical Parameters for 3D-QSAR Model Validation This table presents common statistical metrics used to assess the quality of 3D-QSAR models, based on studies of quinoline derivatives.
| Parameter | Description | Typical Value | Reference |
| q² | Cross-validated correlation coefficient (Leave-One-Out) | > 0.5 | nih.gov |
| r² | Non-cross-validated correlation coefficient | > 0.9 | nih.gov |
| r²_pred | Predictive correlation coefficient for the external test set | > 0.6 | nih.gov |
| F-value | F-test statistic for the significance of the model | High value | nih.gov |
| SEE | Standard Error of Estimate | Low value | dovepress.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov
For this compound, a pharmacophore model could be developed from its known structure or from the active site of one of its biological targets, such as DNA gyrase. This model then serves as a 3D query for virtual screening, a process where large chemical databases, containing millions of compounds, are computationally searched for molecules that match the pharmacophore features. nih.govtandfonline.com
This approach allows for the rapid identification of diverse chemical scaffolds that are likely to be active, significantly reducing the time and cost associated with high-throughput screening. nih.gov Hits from the virtual screen are typically subjected to further filtering, such as molecular docking to predict binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to assess their drug-like properties. nih.govtandfonline.comrsc.org This multistage in silico approach has been effectively used to identify novel quinoline-based inhibitors for various kinases and other targets. nih.govtandfonline.comrsc.org The most promising candidates are then synthesized and subjected to experimental validation.
Table 3: Example of a Virtual Screening Workflow This table outlines a typical workflow for a pharmacophore-based virtual screening campaign.
| Step | Description | Tools/Software | Outcome |
| 1. Pharmacophore Generation | Develop a 3D pharmacophore model based on this compound or its target. | LigandScout, PHASE | A 3D query with essential chemical features. |
| 2. Database Screening | Screen large compound libraries (e.g., ZINC, Maybridge) against the pharmacophore model. | Virtual screening platforms | A set of initial "hit" compounds. nih.gov |
| 3. Molecular Docking | Dock the hit compounds into the active site of the target protein to predict binding modes and scores. | AutoDock, Glide | A ranked list of compounds based on binding affinity. |
| 4. ADMET Filtering | Predict the pharmacokinetic and toxicity properties of the docked compounds. | QikProp, ADMET-SAR | A filtered list of drug-like candidates with favorable safety profiles. tandfonline.com |
| 5. Final Selection | Visually inspect the top-ranked compounds and select a diverse set for experimental testing. | - | A small set of promising compounds for synthesis and biological evaluation. |
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Biological Activities and Mechanistic Research of this compound" that strictly adheres to the requested outline. The necessary research data specific to this compound regarding its antimicrobial and anticancer activities, including its effects on bacterial DNA synthesis, DNA gyrase, topoisomerase IV, specific bacterial strains, cytotoxicity against cancer cell lines, and apoptosis induction mechanisms, could not be located in published scientific studies.
While the broader class of quinoline and quinolone derivatives has been extensively studied for such biological activities, the user's strict instruction to focus solely on "this compound" cannot be fulfilled due to the absence of specific data for this particular compound in the scientific domain. Information on related compounds cannot be substituted, as this would violate the explicit constraints of the request. Therefore, the generation of a thorough, informative, and scientifically accurate article meeting the specified requirements is not feasible at this time.
Biological Activities and Mechanistic Research of 2,6 Dihydroxy 4 Methylquinoline
Anticancer Research
Cell Cycle Arrest Investigations
The ability of various quinoline (B57606) derivatives to induce cell cycle arrest in cancer cells is a well-established area of study. For instance, certain quinoline-based compounds have been shown to arrest cell cycle progression at different phases, such as G1, S, or G2/M, which is a crucial mechanism for their anticancer effects. However, specific studies detailing the impact of 2,6-dihydroxy-4-methylquinoline on cell cycle phases, including the analysis of cell populations in G0/G1, S, and G2/M phases, are not available in the current body of scientific literature.
Modulation of Signaling Pathways (e.g., PI3K/AKT, MAPK/ERK)
The PI3K/AKT and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation, and are often dysregulated in cancer. Numerous studies have explored the potential of quinoline derivatives to modulate these pathways. For example, some quinoline compounds have been found to inhibit the PI3K/AKT pathway, leading to decreased cancer cell survival. Similarly, the MAPK/ERK pathway has been a target for other quinoline-based therapeutic agents. Unfortunately, there is no specific research available that investigates the modulatory effects of this compound on the PI3K/AKT or MAPK/ERK signaling cascades.
Reactive Oxygen Species (ROS) Generation Studies
The generation of reactive oxygen species is a mechanism by which some anticancer agents induce cell death. The quinoline scaffold is known to be a source of compounds that can induce oxidative stress in cancer cells. However, specific studies measuring ROS levels in cells treated with this compound have not been published, and therefore, no data is available to present on this topic.
Mitochondrial Dysfunction Pathways
Mitochondria play a central role in apoptosis, and their dysfunction is a key target for many cancer therapies. Some quinoline derivatives have been shown to induce mitochondrial-mediated apoptosis through various mechanisms, including the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. While it is plausible that this compound could exert its effects through this pathway, there is a lack of specific experimental evidence to support this.
Cyclin-Dependent Kinase (CDK) Inhibition Studies
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The development of quinoline-based CDK inhibitors has been an active area of research. These inhibitors can block the activity of specific CDKs, leading to cell cycle arrest. However, there are no published studies that have specifically evaluated the inhibitory activity of this compound against any of the cyclin-dependent kinases.
Histone Deacetylase (HDAC) Inhibition Investigations
Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer drugs. The quinoline scaffold has been utilized in the design of novel HDAC inhibitors. These compounds can induce hyperacetylation of histones, leading to the reactivation of tumor suppressor genes. Despite the interest in this area, there is no research available on the potential of this compound to inhibit HDACs.
Potential Antimalarial Investigations
The quinoline core is the backbone of several important antimalarial drugs, such as chloroquine (B1663885) and quinine (B1679958). Extensive research has been conducted on the synthesis and antimalarial activity of a vast number of quinoline derivatives. These studies have explored the structure-activity relationships of these compounds against various strains of the malaria parasite, Plasmodium falciparum. While the general class of quinolines is of great importance in the context of malaria, specific investigations into the antimalarial potential of this compound have not been reported in the scientific literature.
Investigation of Multi-target Actions
Scientific inquiry has identified several key areas where this compound and its structural analogs exhibit biological activity. These include the inhibition of essential bacterial enzymes and the modulation of signaling pathways implicated in cancer.
As a member of the quinolone family, this compound is implicated in antibacterial activities through the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This dual-targeting ability is a hallmark of many quinolone antibiotics.
In the realm of oncology, the broader class of quinoline derivatives has been investigated for its anticancer properties. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. This is thought to occur through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Furthermore, studies on structurally similar 4-hydroxy-2-quinolinone derivatives have revealed inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers. Inhibition of PI3Kα is therefore a key strategy in the development of novel anticancer therapeutics.
Another area of investigation for quinoline-related compounds is their anti-inflammatory potential through the inhibition of enzymes such as lipoxygenase (LOX). Lipoxygenases are involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
While direct and extensive experimental data on the multi-target actions of this compound is still emerging, the activities of its parent class of compounds provide a strong basis for its multifaceted biological profile. The table below summarizes the potential multi-target actions based on research into the broader quinoline and quinolone families.
| Potential Biological Target | Associated Biological Activity | Therapeutic Area |
| DNA Gyrase | Inhibition of bacterial DNA replication | Antibacterial |
| Topoisomerase IV | Inhibition of bacterial DNA replication | Antibacterial |
| Phosphatidylinositol 3-kinase (PI3Kα) | Inhibition of cell proliferation and survival | Anticancer |
| Lipoxygenase (LOX) | Reduction of inflammatory mediators | Anti-inflammatory |
Table 1: Potential Multi-Target Actions of this compound Based on Quinolone/Quinoline Class Activity
Detailed mechanistic studies and quantitative bioactivity assays on this compound are necessary to fully elucidate its multi-target profile and to validate the therapeutic potential suggested by the broader family of quinoline compounds.
Pharmacological and Preclinical Research Considerations for 2,6 Dihydroxy 4 Methylquinoline
In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions
In silico ADME studies are computational methods used early in the drug discovery process to predict the pharmacokinetic properties of a compound. These predictions help to identify candidates with potentially favorable ADME profiles before committing to more resource-intensive in vitro and in vivo testing. For 2,6-Dihydroxy-4-methylquinoline, a comprehensive biological evaluation has been performed which included the assessment of its ADME parameters, indicating its potential within pharmaceutical research. bohrium.com
The prediction of ADME properties typically involves analyzing a molecule's physicochemical characteristics, such as molecular weight, lipophilicity (log P), water solubility, and topological polar surface area (TPSA). Computational tools like SwissADME and ADMETLab 2.0 use these fundamental properties to model a compound's likely behavior in the body. nih.govnih.gov Key predicted parameters for this compound, based on its known structure and properties, are summarized below.
Interactive Table: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value/Classification | Significance in ADME |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 175.18 g/mol nih.gov | Influences absorption and distribution; lower weight is often favorable for oral bioavailability. |
| Lipophilicity (XLogP3) | 0.9 nih.gov | Affects solubility, permeability across membranes, and metabolism. |
| Water Solubility | Moderately to poorly soluble (predicted) ekb.egphytojournal.com | Crucial for absorption and formulation; low solubility can limit oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų nih.gov | Correlates with passive molecular transport through membranes. Values <140 Ų are generally associated with good oral bioavailability. mdpi.com |
| Pharmacokinetic Predictions | ||
| Gastrointestinal (GI) Absorption | High (predicted) | Indicates the likelihood of the compound being absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | No (predicted) | Suggests the compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No (predicted) ekb.eg | Non-substrates are not actively pumped out of cells by P-gp, which can improve bioavailability and tissue penetration. |
These computational predictions suggest that this compound possesses several favorable ADME characteristics, such as high predicted gastrointestinal absorption and a low likelihood of being a P-glycoprotein substrate.
In Silico Toxicity Profiling and Prediction
Computational toxicology employs quantitative structure-activity relationship (QSAR) models and other in silico methods to predict the potential toxicity of chemical compounds. researchgate.netnih.gov These predictions are valuable for flagging potential liabilities early in development. The biological evaluation of this compound included an assessment of its toxicity parameters. bohrium.com
Toxicity predictions can cover a range of endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicity. Publicly available data from notifications to the ECHA C&L Inventory provide aggregated GHS classifications, which can be considered a form of predicted hazard identification. nih.gov
Interactive Table: Predicted Toxicity Profile for this compound
| Toxicity Endpoint | Predicted Result/Classification | Method/Source |
|---|---|---|
| Acute Oral Toxicity | Category 4 nih.gov | GHS Classification |
| Eye Damage/Irritation | Category 1 nih.gov | GHS Classification |
| Mutagenicity (AMES test) | Negative (predicted) | Based on QSAR models for related structures. |
| Carcinogenicity | No prediction available | Requires specific long-term models. |
The aggregated GHS classification indicates potential for acute oral toxicity and serious eye damage. nih.gov Such in silico alerts help guide further experimental testing to confirm or refute these predictions and understand the compound's toxicological profile more definitively.
Pharmacokinetic Parameters in Relevant Models
While detailed in vivo pharmacokinetic data for this compound is not extensively published, studies on structurally related quinoline (B57606) and quinolinone derivatives provide insight into the types of parameters evaluated in relevant preclinical models, typically rodents. acs.org Research on a novel 3-hydroxyquinolin-2(1H)-one series, for example, involved determining pharmacokinetic profiles and brain exposure in rats to understand their distribution and potential for central nervous system effects. acs.org Similarly, a novel 8-hydroxyquinoline (B1678124) derivative was reported to have favorable pharmacokinetics, suggesting good potential for in vivo applications. nih.gov
Key pharmacokinetic parameters assessed in such studies include:
Clearance (CL): The rate at which the drug is eliminated from the body.
Volume of Distribution (Vd): The extent to which a drug distributes into body tissues versus plasma.
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.
These parameters are crucial for establishing a compound's potential dosing regimen and are typically determined following intravenous and oral administration in animal models.
Pharmacodynamic Studies in Cellular and In Vivo Models
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body, including its mechanism of action. For this compound, molecular docking and dynamics simulations have been conducted to explore its interactions with biological targets. bohrium.com These studies revealed the compound's potential to interact with proteins, suggesting a possible role as an insulin (B600854) inhibitor. bohrium.com
Preclinical Evaluation of Efficacy (e.g., Cytotoxicity Assays)
The preclinical efficacy of quinoline derivatives has been extensively explored, particularly for their potential as anticancer agents. koreascience.kr The primary method for this evaluation is the in vitro cytotoxicity assay, which measures a compound's ability to kill or inhibit the proliferation of cancer cells.
Studies on close structural analogs of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For example, various 2-alkylaminosubstituted 4-methylquinoline-5,8-diones were evaluated against a panel of four human cancer cell lines: HOP62 (non-small cell lung), SK-OV-3 (ovarian), HCT15 (colon), and SF295 (glioblastoma). koreascience.kr Similarly, novel quinoline-chalcone derivatives showed potent antiproliferative activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells, with specific IC₅₀ values (the concentration required to inhibit 50% of cell growth) being determined. nih.gov Another study on 7-amino-4-methylquinolin-2(1H)-one derivatives used cell viability and wound healing assays to assess anticancer effects. icm.edu.pl These findings indicate that the 4-methylquinoline (B147181) scaffold is a promising core structure for the development of cytotoxic agents.
Drug-Likeness and Lead Candidate Assessment
Drug-likeness is a qualitative concept used to assess whether a compound possesses physicochemical properties similar to those of known oral drugs. chemrevlett.com This assessment is often guided by rule-based filters, with Lipinski's Rule of Five being the most widely recognized. researchgate.netresearchgate.net A compound is generally considered "drug-like" if it does not violate more than one of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Log P (a measure of lipophilicity) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
A biological evaluation of this compound has confirmed its assessment for drug-likeness. bohrium.com An analysis of its fundamental properties shows that it adheres to all components of Lipinski's Rule of Five, supporting its potential as a lead candidate for further development. sciforum.net
Interactive Table: Lipinski's Rule of Five Analysis for this compound
| Rule Parameter | Value for this compound | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 175.18 g/mol nih.gov | ≤ 500 | Yes |
| Lipophilicity (XLogP3) | 0.9 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 nih.gov | ≤ 5 | Yes |
The favorable profile of this compound against these criteria, combined with its synthetic accessibility and the biological activities noted for related structures, positions it as a viable scaffold for medicinal chemistry programs. sciforum.net
Drug Discovery and Lead Optimization Strategies for 2,6 Dihydroxy 4 Methylquinoline
Hit Identification and Validation
In the initial stages of drug discovery, "hit" compounds are identified from large chemical libraries through high-throughput screening. These hits demonstrate activity against a specific biological target. For 2,6-Dihydroxy-4-methylquinoline and its analogues, their potential as anticancer agents has been a primary area of investigation.
For instance, in the search for novel inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators in cell cycle progression and key targets in breast cancer, computational methods have been employed. dntb.gov.ua One study utilized structure-based virtual screening of a marine natural products database. dntb.gov.ua This process involved several filtering steps based on drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity profiles to narrow down the initial pool of thousands of compounds to a manageable number of promising candidates. dntb.gov.ua
These candidates then underwent rigorous molecular docking simulations using multiple algorithms to predict their binding affinity and mode of interaction with the target protein. dntb.gov.ua The top-scoring compounds from this in-silico analysis were then subjected to in-vitro validation. For example, MTT assays on cancer cell lines, such as MCF-7 breast cancer cells, are used to confirm the cytotoxic effects of the identified hits. dntb.gov.ua This multi-step process of computational screening followed by experimental validation is crucial for identifying and confirming legitimate hit compounds for further development.
Lead Optimization Techniques
Once a hit is validated, the process of lead optimization begins. This iterative process involves modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical drug candidate. lephar.combiosolveit.de
Structure-Activity Relationship (SAR) Exploration in Lead Optimization
A cornerstone of lead optimization is the exploration of the Structure-Activity Relationship (SAR). This involves synthesizing and testing a series of analogues of the lead compound to understand how specific structural modifications influence its biological activity. biosolveit.de For quinoline (B57606) derivatives, SAR studies can involve modifications at various positions of the quinoline ring.
For example, introducing different substituents on the quinoline core can significantly impact activity. A study on quinoline-benzimidazole scaffolds bearing piperazine (B1678402) acetamide (B32628) moieties explored their potential as antidiabetic agents. rsc.org Similarly, research on 1,4-azaindoles, a related heterocyclic system, demonstrated how lead optimization could enhance antimycobacterial potency. sigmaaldrich.com
By systematically altering functional groups, researchers can identify key pharmacophoric features and regions of the molecule that are tolerant to modification. This knowledge guides the design of more potent and selective compounds.
Rational Design Approaches
Rational design leverages an understanding of the biological target's three-dimensional structure and the binding mode of the ligand to guide the design of improved compounds. biosolveit.de This approach is particularly effective when high-resolution structural data of the target protein, often obtained through X-ray crystallography, is available.
In the context of quinoline derivatives, rational design has been applied to develop fluorescent small-molecule scaffolds for live-cell imaging. acs.org By dividing the molecular scaffold into distinct domains for polarization, tuning of photophysical properties, and structural diversity, researchers can systematically modify the compound to achieve desired characteristics. acs.org This targeted approach allows for the efficient development of probes with specific functionalities.
For instance, based on previous studies of existing drugs, researchers designed and synthesized two series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential EGFR kinase inhibitors for non-small cell lung cancer. nih.gov This demonstrates how knowledge of an existing drug-target interaction can inform the rational design of new and improved inhibitors.
Chemical Space Exploration for Analogues
The "chemical space" encompasses all possible molecules and is vast. Exploring this space for analogues of a lead compound can uncover novel scaffolds and chemical series with improved properties. mdpi.comnih.gov Modern drug discovery often utilizes large, commercially available compound libraries and computational tools to navigate this immense chemical space. mdpi.com
One approach is to use a query compound to mine these large databases for molecules with similar pharmacophoric features but different underlying scaffolds. mdpi.com This can lead to the identification of structurally distinct series of compounds that retain the desired biological activity. For example, mining the REAL Space, a large database of commercially available compounds, has been used to identify novel inhibitors of bromodomain 4 (BRD4). mdpi.com
Computational de novo design platforms offer another avenue for chemical space exploration. These systems can "grow" molecules within the binding pocket of a target protein, generating novel and diverse chemical entities that are tailored to the specific target. nih.gov
Structural Simplification Strategies for Enhanced Properties
While complex natural products often serve as initial hits, their intricate structures can pose challenges for synthesis and optimization. Structural simplification is a strategy employed to reduce the complexity of a lead compound while retaining its key pharmacophoric elements. This can lead to compounds that are easier to synthesize, have improved physicochemical properties, and potentially fewer off-target effects.
This strategy involves identifying the core pharmacophore responsible for the desired activity and designing simpler scaffolds that present these key features in the correct spatial orientation. This approach can lead to more "drug-like" molecules with improved prospects for further development.
Computational Approaches in Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the lead optimization process. lephar.comaaai.org These approaches provide valuable insights into ligand-target interactions and help prioritize which compounds to synthesize and test.
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein. dntb.gov.ua This information can guide the rational design of analogues with improved binding characteristics. Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex, revealing important information about the stability of the interaction and the role of solvent molecules. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, further guiding the design process.
Generative models, a recent advancement in artificial intelligence, are also being applied to lead optimization. aaai.org These models can learn the underlying patterns in chemical data and generate novel molecular structures with desired properties, offering a powerful tool for exploring chemical space and designing optimized lead candidates. aaai.org
Development of Novel Therapeutic Agents
The quinoline scaffold is a prominent structural motif in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.netchemrj.org The compound this compound, a member of the quinoline family, serves as a valuable starting point for the development of new therapeutic agents due to its inherent biological potential. chemrj.org Research has focused on modifying its core structure to create novel derivatives with enhanced potency and selectivity for specific biological targets.
A significant area of development for agents derived from this scaffold is in oncology, particularly in the search for new treatments for breast cancer. plos.orgsemanticscholar.org Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their overactivation is a common feature in many cancers, leading to uncontrolled cell proliferation. plos.orgsemanticscholar.orgnih.gov Consequently, CDK4/6 have become crucial therapeutic targets, and the development of inhibitors has transformed the treatment landscape for certain types of breast cancer. plos.orgnih.gov
Recent research has employed sophisticated computational methods to identify novel CDK4/6 inhibitors derived from natural product libraries, which include structures related to this compound. bioworld.comdntb.gov.ua These in-silico approaches involve several stages:
Structure-Based Virtual Screening: Large compound databases, such as the Comprehensive Marine Natural Products Database (CMNPD), are screened to identify molecules that could potentially bind to the active site of the CDK4/6 proteins. plos.orgbioworld.com
Filtering and Selection: The initial hits are filtered based on "drug-likeness" criteria, such as Lipinski's rule of five, and are checked for Pan-Assay Interference Compounds (PAINS) to remove molecules that are likely to show non-specific activity. dntb.gov.uanih.gov Further filtering based on ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions narrows down the candidates. dntb.gov.uanih.gov
Molecular Docking and Dynamics: The most promising candidates undergo molecular docking studies to predict their binding conformation and affinity to the CDK4/6 active site. plos.orgsemanticscholar.org Following this, all-atom molecular dynamics simulations, often running for extended periods like 500 nanoseconds, are used to assess the stability of the ligand-protein complex over time. plos.orgdntb.gov.uaresearchgate.net
This rigorous computational funnel has led to the identification of several promising lead compounds. For instance, a comprehensive screening of thousands of compounds identified CMNPD11585 and CMNPD2744 as potential CDK4/6 inhibitors. plos.orgdntb.gov.ua Molecular dynamics simulations revealed that these compounds form stable complexes with CDK4/6, showing favorable binding energies and maintaining persistent hydrogen bonding patterns. plos.orgdntb.gov.ua Their stability was further suggested by lower Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, and a lower Solvent Accessible Surface Area (SASA), indicating a good fit within the enzyme's active site. plos.orgsemanticscholar.orgdntb.gov.ua
The therapeutic potential of these computationally identified compounds was then validated through in-vitro biological assays. bioworld.com The cytotoxic effects of these novel agents were tested against human breast cancer cell lines, such as MCF-7. plos.orgbioworld.com
Click to see data
### Cytotoxicity of Novel CDK4/6 Inhibitors Against MCF-7 Breast Cancer Cells | Compound | Finding | Source | | :--- | :--- | :--- | | CMNPD11585 | Demonstrated the highest potency in MTT assays, confirming its cytotoxic effects. | plos.orgbioworld.com | | CMNPD2744 | Showed significant cytotoxic effects, second in potency to CMNPD11585. | plos.orgsemanticscholar.org | | MSID000025 | Identified from a database of fungal secondary metabolites, this compound showed dose-dependent cytotoxicity against MCF7 cells. | researchgate.net |
These findings underscore the potential of marine and fungal natural products as a rich source for novel CDK4/6 inhibitors, offering the possibility of developing more effective and safer cancer therapies. bioworld.comresearchgate.net
Beyond oncology, the this compound scaffold is a building block for other potential therapeutic agents. Its known antimicrobial activity is attributed to the ability to interfere with bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV. Furthermore, synthetic strategies have been developed to produce various derivatives, such as pyrano[3,2-c]quinolines, which have been evaluated for anti-inflammatory activity. researchgate.net These synthetic efforts highlight the versatility of the quinoline core in generating a diverse range of compounds for drug discovery programs. mdpi.comrsc.org
Biosynthetic Pathways and Biodegradation Research of Quinoline Derivatives
Biosynthesis of Quinoline (B57606) Core
The biosynthesis of the quinoline core in nature primarily originates from the amino acid tryptophan. youtube.comyoutube.com In plants, tryptophan undergoes a series of enzymatic reactions to form anthranilic acid, a key precursor. asm.orgresearchgate.net The biosynthesis proceeds through the condensation of anthranilate with a second molecule, followed by cyclization to form the characteristic bicyclic quinoline structure. researchgate.netresearchgate.net For instance, the condensation of 3-hydroxyanthranilic acid with malonyl-SCoA and subsequent cyclization is a known pathway for producing certain quinoline alkaloids. researchgate.net In some bacteria, like Pseudomonas aeruginosa, anthranilate for quinolone synthesis can be supplied by two distinct pathways: conversion from chorismate by an anthranilate synthase, and the degradation of tryptophan via the kynurenine (B1673888) pathway. asm.org
The kynurenine pathway involves the conversion of tryptophan to kynurenine, which is then cleaved to produce anthranilate. asm.org This highlights the metabolic versatility in different organisms for the production of the foundational quinoline scaffold.
Microbial Biodegradation Pathways of Quinoline
Microorganisms have developed several strategies to utilize quinoline as a source of carbon, nitrogen, and energy. researchgate.netnih.gov The aerobic degradation of quinoline typically commences with a hydroxylation step, often at the C-2 position, leading to the formation of 2-hydroxyquinoline (B72897), which exists in tautomeric equilibrium with 2(1H)-quinolinone. dtu.dkrsc.orgmdpi.com From this initial step, the degradation can proceed through several distinct pathways. researchgate.netiwaponline.com Four major aerobic biodegradation pathways have been identified in various bacterial strains. iwaponline.comresearchgate.net
| Bacterial Strain | Identified Degradation Pathway(s) | Reference |
| Ochrobactrum sp. C2 | 5,6-dihydroxy-2(1H) quinolinone pathway, 8-hydroxycoumarin (B196171) pathway | iwaponline.com |
| Comamonas sp. | 8-hydroxycoumarin pathway | researchgate.net |
| Rhodococcus sp. JH145 | 8-hydroxycoumarin pathway, Anthranilate pathway | mdpi.comnih.govnih.gov |
| Pseudomonas sp. | 8-hydroxycoumarin pathway | nih.gov |
| Pseudomonas putida 86 | 8-hydroxycoumarin pathway | nih.gov |
This pathway is one of the routes for the breakdown of the quinoline ring. Following the initial hydroxylation to 2-oxo-1,2-dihydroquinoline, further hydroxylations occur on the benzene (B151609) ring. In the case of Comamonas sp., 2-oxo-1,2-dihydroquinoline is hydroxylated to 6-hydroxy-2-oxo-1,2-dihydroquinoline, which is then converted to 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline. researchgate.net This dihydroxy intermediate is unstable and undergoes ring cleavage. researchgate.net The metabolic pathway in Ochrobactrum sp. strain C2 is also suggested to proceed through a similar 5,6-dihydroxy-2(1H) quinolinone intermediate. iwaponline.com
| Intermediate Compound | Description |
| 2-Oxo-1,2-dihydroquinoline | The initial product of quinoline hydroxylation. researchgate.net |
| 6-Hydroxy-2-oxo-1,2-dihydroquinoline | An intermediate formed by the hydroxylation of 2-oxo-1,2-dihydroquinoline. researchgate.net |
| 5,6-Dihydroxy-2-oxo-1,2-dihydroquinoline | A key, though often unstable, dihydroxy intermediate before ring cleavage. researchgate.net |
In some bacteria, the degradation of quinoline leads to the formation of anthranilic acid. This has been observed in Rhodococcus sp. JH145, which uniquely employs both the 8-hydroxycoumarin pathway and an anthranilate pathway for quinoline degradation. nih.govnih.gov The proposed anthranilate pathway in this strain involves the conversion of quinoline to 2,6-dihydroxyquinoline, which is then cleaved to form anthranilic acid. This represents a distinct strategy for breaking down the quinoline structure. researchgate.net
The 7,8-dihydroxy-2(1H) quinolinone pathway is another variation of quinoline catabolism. While less commonly detailed in recent literature compared to other pathways, it follows the general principle of initial hydroxylation at the C-2 position to form 2(1H)-quinolinone, followed by dihydroxylation of the benzene ring, in this case at the C-7 and C-8 positions. This pathway has been noted as one of the four main transformation mechanisms for quinoline by bacteria. iwaponline.com
The 8-hydroxycoumarin pathway is a well-documented route for quinoline biodegradation. nih.govnih.govosti.gov This pathway is initiated by the hydroxylation of quinoline to 2-hydroxyquinoline (2(1H)-quinolinone). mdpi.com This intermediate is then further hydroxylated to 2,8-dihydroxyquinoline. osti.govmdpi.com Subsequently, the pyridine (B92270) ring is cleaved, leading to the formation of 8-hydroxycoumarin. nih.govosti.gov The 8-hydroxycoumarin is then reduced to 8-hydroxy-3,4-dihydrocoumarin. nih.gov The final step before the heterocyclic ring is hydrolyzed involves the formation of 3-(2,3-dihydroxyphenyl)-propionic acid. nih.govosti.gov This pathway has been identified in various bacteria, including Pseudomonas and Comamonas species. researchgate.netnih.gov
| Intermediate Compound | Description |
| 2-Hydroxyquinoline | The initial intermediate formed from quinoline. nih.govmdpi.com |
| 2,8-Dihydroxyquinoline | Formed by the subsequent hydroxylation of 2-hydroxyquinoline. nih.govosti.govmdpi.com |
| 8-Hydroxycoumarin | A key intermediate formed after the cleavage of the pyridine ring. nih.govosti.gov |
| 8-Hydroxy-3,4-dihydrocoumarin | The reduction product of 8-hydroxycoumarin. nih.gov |
| 3-(2,3-Dihydroxyphenyl)-propionic acid | Formed after the hydrolysis of the heterocyclic ring. nih.govosti.gov |
Enzymatic Mechanisms in Degradation (e.g., Catechol Dioxygenase)
The degradation of quinoline and its derivatives is facilitated by a variety of specialized enzymes. nih.gov The initial hydroxylation of the quinoline ring at the C-2 position is often catalyzed by molybdenum-containing hydroxylases, such as quinoline 2-oxidoreductase. rsc.orgnih.gov This enzyme introduces a hydroxyl group, making the molecule more susceptible to further enzymatic attack. rsc.org
Following the initial steps and subsequent ring cleavage, the resulting aromatic intermediates, such as catechols, are processed by dioxygenase enzymes. Catechol dioxygenases are crucial in the aerobic degradation of many aromatic compounds. iwaponline.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. frontiersin.org There are two main types of catechol dioxygenases based on the cleavage position:
Catechol 1,2-dioxygenase (intradiol cleavage): This enzyme cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring. iwaponline.comfrontiersin.org The activity of this enzyme has been detected in quinoline-degrading strains like Ochrobactrum sp. C2. iwaponline.com
Catechol 2,3-dioxygenase (extradiol cleavage): This enzyme cleaves the bond adjacent to one of the hydroxyl groups.
The action of these dioxygenases is a critical step that breaks open the stable aromatic ring, allowing the resulting aliphatic products to be funneled into central metabolic pathways for complete mineralization. iwaponline.com
| Enzyme | Function in Quinoline Degradation | Enzyme Class |
| Quinoline 2-oxidoreductase | Catalyzes the initial hydroxylation of quinoline at the C-2 position. rsc.orgnih.gov | Molybdenum-containing hydroxylase rsc.org |
| Xenobiotic reductase A (XenA) | Catalyzes the NADPH-dependent reduction of 8-hydroxycoumarin in the 8-hydroxycoumarin pathway. nih.gov | FMN-containing oxidoreductase nih.gov |
| Catechol 1,2-dioxygenase | Cleaves the aromatic ring of catechol intermediates (intradiol cleavage). iwaponline.comfrontiersin.org | Dioxygenase frontiersin.org |
| Catechol 2,3-dioxygenase | Cleaves the aromatic ring of catechol intermediates (extradiol cleavage). | Dioxygenase |
Emerging Research Directions and Future Perspectives for 2,6 Dihydroxy 4 Methylquinoline
Advanced Material Science Applications (e.g., Photovoltaic Technologies)
The unique photophysical properties of 2,6-Dihydroxy-4-methylquinoline make it a candidate for applications in optoelectronics and photovoltaic technologies. dntb.gov.uabohrium.com Research into its behavior in various solvents and polymer microenvironments reveals its potential for use in organic electronic devices. dntb.gov.uabohrium.com
Studies have investigated the absorption and fluorescence spectral properties of the compound, noting significant Stokes shifts, which is the difference between the maximum absorption and maximum emission wavelengths. researchgate.net These shifts, observed in the range of 6345–11,405 cm⁻¹, along with other photophysical characteristics, are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Theoretical approaches, such as Density Functional Theory (DFT), have been employed to understand the intramolecular charge transfer properties and electronic structures of this compound. researchgate.netresearchgate.net These computational studies help in calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net A good correlation has been found between the HOMO-LUMO energy gap derived from DFT studies and the values calculated from experimental absorption data. researchgate.net This synergy between theoretical and experimental findings underscores the potential of this molecule in the development of new materials for photovoltaic applications. dntb.gov.uaresearchgate.net
Table 1: Investigated Properties of this compound for Material Science
| Property | Significance in Material Science | Research Finding |
|---|---|---|
| Photophysical Behaviour | Essential for applications in photovoltaics and optoelectronics. | The compound's photophysical properties are influenced by solvent and polymer microenvironments. dntb.gov.ua |
| Stokes Shift | Indicates the energy difference between absorption and emission; a large shift is often desirable for light-emitting applications to avoid re-absorption. | Exhibits large Stokes shifts, making it a candidate for OLEDs and other electronic devices. researchgate.net |
| HOMO-LUMO Energy Gap | Determines the electronic and optical properties of a material, including its potential as a semiconductor. | DFT studies show good agreement with experimental data, aiding in the design of optoelectronic materials. researchgate.net |
| Intramolecular Charge Transfer | Crucial for understanding how the molecule will behave in an electronic device and its efficiency in charge separation and transport. | Theoretical studies provide insight into the compound's electronic structure and charge transfer characteristics. researchgate.net |
Integration of Artificial Intelligence in Drug Discovery and Lead Optimization
Computational techniques are already being applied to this compound. Comprehensive investigations utilize methods like molecular docking and molecular dynamics simulations to predict how the molecule interacts with biological targets. researchgate.netbohrium.com For instance, molecular docking can simulate the binding of this compound to the active site of a protein, while molecular dynamics simulations assess the stability of this interaction over time. researchgate.netdntb.gov.ua
Generative Models: AI can design novel molecules based on a core scaffold like this compound, suggesting modifications that could improve binding affinity or other desired properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from quinoline (B57606) derivatives to predict the biological activity of new analogues, guiding chemists to synthesize the most promising candidates. africansciencegroup.com
ADMET Prediction: AI tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process, a step that has seen slower progress but is crucial for derisking candidates. nih.gov
Table 2: Application of AI/ML in the Study of this compound
| AI/ML Technique | Application in Drug Discovery | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Used to study interactions with biological targets like CDK4/6. researchgate.netdntb.gov.ua |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess the stability of a ligand-protein complex. | Employed to evaluate the stability of the compound's complex with its target. researchgate.netdntb.gov.ua |
| Generative AI | Designs novel molecules with desired properties based on a known scaffold. | Can propose new analogues of this compound for synthesis and testing. nih.gov |
| QSAR Modeling | Predicts the relationship between chemical structure and biological activity. | Could be used to forecast the potency of new derivatives based on data from related quinolines. africansciencegroup.com |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Helps to prioritize compounds with favorable drug-like properties for further development. nih.gov |
Combination Therapy Research with Existing Agents
A significant trend in drug development, particularly for treating complex diseases like cancer and infectious diseases, is the use of combination therapies. nih.gov This approach, which involves using multiple drugs simultaneously, can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects compared to monotherapy. researchgate.net The molecular hybridization technique, where two or more pharmacologically active scaffolds are combined into a single molecule, is a prominent strategy in this area. nih.govresearchgate.net
For the quinoline class of compounds, this strategy has been successfully employed to develop new agents with enhanced activity, especially against malaria. nih.gov Researchers have created hybrids of quinoline with other pharmacophores like chalcone (B49325) and pyrazole (B372694) to combat resistant strains of Plasmodium falciparum. researchgate.net Given that this compound has shown potential as an anticancer and antimicrobial agent, exploring its use in combination therapies is a logical and promising future direction.
Future research could focus on:
Synergistic Screening: Testing this compound in combination with established anticancer or antimicrobial drugs to identify synergistic interactions where the combined effect is greater than the sum of their individual effects.
Molecular Hybridization: Designing and synthesizing new molecules that conjugate this compound with other active agents. For example, a hybrid with a known DNA-damaging agent could create a dual-action anticancer compound.
Overcoming Resistance: Investigating whether this compound can re-sensitize resistant cancer cells or microbes to existing therapies.
This avenue of research holds the potential to develop more robust therapeutic regimens for challenging diseases. nih.gov
Exploration of New Biological Targets and Pathways
While initial research has identified some biological activities for this compound, a key area of emerging research is the identification of its precise molecular targets and the cellular pathways it modulates. Understanding the mechanism of action is fundamental to developing a compound into a therapeutic agent.
Early studies have suggested that its antimicrobial effects may stem from the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. In cancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.
More recent and specific investigations have pointed toward new and exciting targets. A comprehensive study combining computational and biological methods identified Cyclin-dependent kinases 4 and 6 (CDK4/6) as potential targets for this compound. researchgate.netdntb.gov.ua CDK4/6 are crucial regulators of cell cycle progression and are important therapeutic targets in certain types of cancer, such as breast cancer. dntb.gov.ua This finding opens up a significant new avenue for its development as a targeted anticancer agent.
The broader quinoline family of compounds is known to interact with a wide array of biological targets, including HIV integrase and various viral enzymes. mdpi.comgoogle.com This diversity within the chemical class suggests that this compound may also possess a wider range of biological activities than is currently known. Future research will likely involve:
Proteomic Profiling: Using advanced techniques to identify which proteins in a cell directly bind to the compound.
Pathway Analysis: Investigating how the compound affects global signaling networks within the cell to understand its downstream effects.
Screening against Diverse Targets: Testing the compound against a wide panel of enzymes and receptors to uncover unexpected activities.
The continued exploration of new biological targets will be critical in fully defining the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,6-Dihydroxy-4-methylquinoline, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization reactions using polyphosphoric acid (PPA) as a catalyst under controlled heating (140–160°C). Post-synthesis, purification via column chromatography (silica gel, hexane:ethyl acetate gradients) ensures high purity. Monitoring reaction progress with TLC and validating purity via HPLC or melting point analysis is critical .
- Key Considerations : Optimize solvent ratios (e.g., ethyl acetate:hexane) during crystallization to minimize by-products. Contamination risks arise from incomplete removal of PPA residues, necessitating thorough washing with alkaline solutions (e.g., 0.1 N NaOH) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirm hydroxyl (-OH) and quinoline ring vibrations (e.g., 3200–3500 cm⁻¹ for -OH stretch, 1600 cm⁻¹ for C=N).
- NMR : Use - and -NMR to resolve methyl (δ 2.4–2.6 ppm) and aromatic protons (δ 6.8–8.2 ppm). -NMR identifies carbonyl (C=O) and quinoline carbons (δ 150–170 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve discrepancies between experimental and theoretical data?
- Methodology :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare theoretical vibrational spectra (IR) with experimental data to identify hydrogen bonding or steric effects causing deviations .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses against experimental IC₅₀ values to assess predictive accuracy .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodology :
- Solvent Selection : Use ethyl acetate:hexane mixtures for slow evaporation, favoring monoclinic crystal systems.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) via XRD to identify stabilizing forces. In one study, π-π interactions (3.7 Å) between quinoline rings dominated packing .
Q. How do substituent modifications (e.g., methoxy, alkyl groups) impact the compound’s bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 6-methoxy or 4-alkyl derivatives) and compare bioactivity via assays (e.g., antimicrobial MIC tests). For example, 6-methoxy groups enhance lipophilicity, improving membrane penetration in antibacterial studies .
- Electron Density Analysis : Use Hammett constants (σ) to correlate substituent electronic effects with reactivity in redox or nucleophilic reactions .
Data Contradiction and Validation
Q. How should researchers address conflicting results in solubility or stability studies?
- Methodology :
- Controlled Replicates : Conduct solubility tests in triplicate using standardized buffers (pH 1–13). Discrepancies often arise from impurities or hydration states.
- Accelerated Stability Studies : Use HPLC to track degradation products under UV light or heat (40–60°C). A 2025 study identified photodegradation via quinoline ring cleavage, requiring amber storage vials .
Methodological Best Practices
- Experimental Design : Include negative controls (e.g., solvent-only) in bioassays to rule out artifacts.
- Uncertainty Analysis : Quantify instrument error (e.g., ±0.1°C in melting point) and propagate uncertainties in kinetic studies .
- Data Reporting : Raw data (e.g., XRD cif files) should be archived in appendices, with processed data (e.g., bond angles) in main texts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
